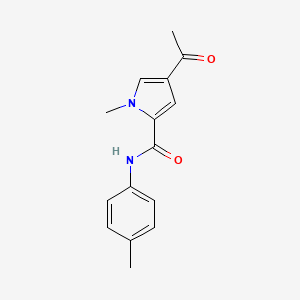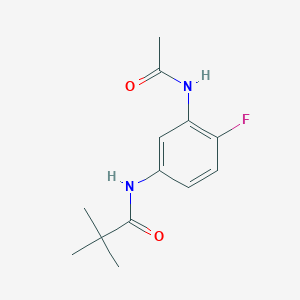
N-(3-acetamido-4-fluorophenyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetamido-4-fluorophenyl)-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug. It is commonly referred to as AF-DX 116 and has been studied for its effects on the muscarinic acetylcholine receptor.
作用机制
AF-DX 116 works by binding to the muscarinic acetylcholine receptor and preventing the activation of the receptor by acetylcholine. This leads to a decrease in the activity of the receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AF-DX 116 are related to its effects on the muscarinic acetylcholine receptor. By blocking the receptor, AF-DX 116 can lead to a decrease in the activity of the parasympathetic nervous system, which is responsible for regulating involuntary functions such as heart rate and digestion.
实验室实验的优点和局限性
One advantage of using AF-DX 116 in lab experiments is its potency as a muscarinic acetylcholine receptor antagonist. This allows for precise control over the activity of the receptor and its downstream signaling pathways. However, one limitation is its specificity for the muscarinic acetylcholine receptor, which may limit its use in studying other signaling pathways.
未来方向
There are several potential future directions for research on AF-DX 116. One area of interest is its potential therapeutic applications in diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to understand the downstream effects of muscarinic acetylcholine receptor blockade and its potential implications for other signaling pathways. Finally, there is potential for the development of more potent and specific muscarinic acetylcholine receptor antagonists based on the structure of AF-DX 116.
合成方法
The synthesis of AF-DX 116 involves the reaction of 3-acetamido-4-fluoroaniline with 2,2-dimethylpropanoic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or chromatography.
科学研究应用
AF-DX 116 has been extensively studied for its effects on the muscarinic acetylcholine receptor. It has been shown to be a potent antagonist, meaning it blocks the receptor from being activated by acetylcholine. This has potential therapeutic applications in diseases such as Alzheimer's, Parkinson's, and schizophrenia.
属性
IUPAC Name |
N-(3-acetamido-4-fluorophenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-8(17)15-11-7-9(5-6-10(11)14)16-12(18)13(2,3)4/h5-7H,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOMGJCTFLYJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C(C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamido-4-fluorophenyl)-2,2-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

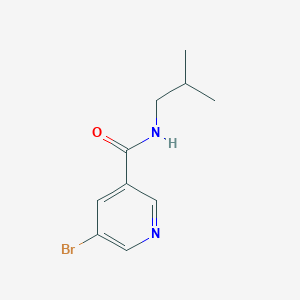


![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)
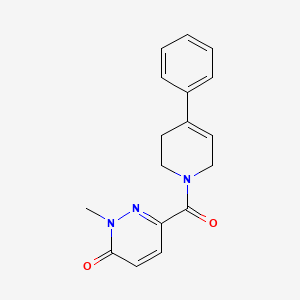
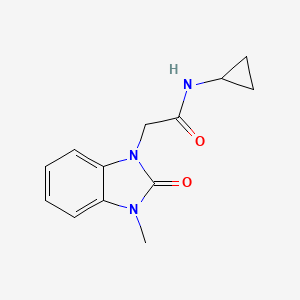


![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)




